Dirithromycin-d3 Dirithromycin-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199828
InChI:
SMILES:
Molecular Formula: C₄₇H₇₅D₃N₂O₁₄
Molecular Weight: 838.09

Dirithromycin-d3

CAS No.:

Cat. No.: VC0199828

Molecular Formula: C₄₇H₇₅D₃N₂O₁₄

Molecular Weight: 838.09

* For research use only. Not for human or veterinary use.

Dirithromycin-d3 -

Specification

Molecular Formula C₄₇H₇₅D₃N₂O₁₄
Molecular Weight 838.09

Introduction

Chemical Structure and Properties

Structural Characteristics

Dirithromycin has the molecular formula C₄₂H₇₈N₂O₁₄ and a molecular weight of approximately 835.07 g/mol . Dirithromycin-d3, with three deuterium atoms replacing three hydrogen atoms, would therefore have a molecular formula of C₄₂H₇₅D₃N₂O₁₄ and a molecular weight of approximately 838.09 g/mol (accounting for the mass difference between hydrogen and deuterium).

The parent compound dirithromycin features a 14-membered macrolactone ring with an extended (2-methoxyethoxy)-methyl side chain attached to the C-9/C-11 atoms . This side chain is known to interact with the wall of the nascent peptide exit tunnel in bacterial ribosomes, forming a lone pair-π stacking interaction with the aromatic imidazole ring of the His69 residue in ribosomal protein uL4 .

In Dirithromycin-d3, the three deuterium atoms are likely positioned at metabolically stable locations to ensure the compound maintains its integrity during analytical procedures. The exact positions of deuteration would depend on the specific synthetic approach used and the intended analytical applications.

Physical and Chemical Properties

Based on the properties of dirithromycin, Dirithromycin-d3 would be expected to exhibit similar physical and chemical characteristics with minimal deviations due to the isotopic substitution. Table 1 presents a comparison of properties between dirithromycin and its deuterated analog.

Table 1: Physical and Chemical Properties Comparison

PropertyDirithromycinDirithromycin-d3 (Predicted)
Molecular FormulaC₄₂H₇₈N₂O₁₄C₄₂H₇₅D₃N₂O₁₄
Molecular Weight835.07 g/mol838.09 g/mol
AppearanceWhite to off-white crystalline powderWhite to off-white crystalline powder
Solubility in Ethanol≥40.5 mg/mLSimilar to dirithromycin
Solubility in DMSO≥42.3 mg/mLSimilar to dirithromycin
Solubility in WaterInsolubleInsoluble
Storage Conditions-20°C-20°C

The deuteration typically causes minimal changes to physical properties such as melting point, boiling point, and solubility, though slight differences might be observed due to the kinetic isotope effect. The primary physical difference between dirithromycin and Dirithromycin-d3 is the increased molecular weight of the deuterated compound .

Stability Considerations

Dirithromycin-d3, like its non-deuterated counterpart, would likely be stable under recommended storage conditions, typically at -20°C and protected from light and moisture . The deuterium-carbon bonds are generally more stable than hydrogen-carbon bonds due to the slightly stronger bond energy, potentially conferring slightly enhanced stability to Dirithromycin-d3 in certain chemical environments or metabolic processes.

Synthesis and Preparation

Purification and Characterization

Following synthesis, Dirithromycin-d3 would undergo purification procedures similar to those used for other pharmaceutical compounds, potentially including:

  • Chromatographic techniques (HPLC, flash chromatography)

  • Recrystallization

  • Extraction methods

Characterization would likely involve:

  • Mass spectrometry to confirm the presence and position of deuterium atoms

  • Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ¹H-NMR and ²H-NMR)

  • Infrared spectroscopy

  • Elemental analysis

  • Purity determination by HPLC or other analytical methods

Mechanism of Action

Antimicrobial Action of Dirithromycin

Dirithromycin, the parent compound of Dirithromycin-d3, is a prodrug that converts non-enzymatically during intestinal absorption into erythromycylamine, which is the microbiologically active moiety . The mechanism of action involves:

  • Binding to the 50S subunit of the 70S bacterial ribosome

  • Inhibition of peptide translocation during protein synthesis

  • Prevention of bacterial growth by interfering with protein production

Dirithromycin has been shown to have over 10 times higher affinity to the 50S ribosomal subunit than erythromycin, and it binds simultaneously to two domains of 23S RNA of the ribosomal subunit 50S, whereas older macrolides bind only to one .

Crystal structure studies have revealed that dirithromycin binds in the peptide exit tunnel of the large ribosomal subunit, with binding mediated by hydrogen bonding between its desosamine sugar and the 23S rRNA residue A2058 . Additionally, the (2-methoxyethoxy)-methyl side chain of dirithromycin forms a unique lone pair-π stacking interaction with the aromatic imidazole ring of the His69 residue in ribosomal protein uL4 .

Effect of Deuteration on Activity

Deuteration typically has minimal impact on a compound's biological activity, as deuterium atoms occupy essentially the same spatial volume as hydrogen atoms and participate in similar chemical interactions. Therefore, Dirithromycin-d3 would be expected to:

  • Convert to the deuterated form of erythromycylamine

  • Bind to bacterial ribosomes in the same manner as non-deuterated dirithromycin

  • Exhibit comparable antimicrobial activity against susceptible organisms

Spectrum of Activity

Based on the activities of dirithromycin, Dirithromycin-d3 would likely be active against the same spectrum of microorganisms, as shown in Table 4.

Table 4: Antimicrobial Spectrum

Bacterial SpeciesActivity of DirithromycinExpected Activity of Dirithromycin-d3
Staphylococcus aureus (methicillin-susceptible)ActiveSimilar to dirithromycin
Streptococcus pneumoniaeActiveSimilar to dirithromycin
Streptococcus pyogenesActiveSimilar to dirithromycin
Haemophilus influenzaeActiveSimilar to dirithromycin
Legionella pneumophilaActiveSimilar to dirithromycin
Moraxella catarrhalisActiveSimilar to dirithromycin
Mycoplasma pneumoniaeActiveSimilar to dirithromycin
Resistant strains with 23S rRNA modificationsReduced activitySimilar to dirithromycin

The antimicrobial spectrum reflects the activity observed with the parent compound dirithromycin, as deuteration is unlikely to significantly alter target binding or efficacy .

Pharmacokinetics

Absorption and Bioavailability

The parent compound dirithromycin is rapidly absorbed orally, with an absolute bioavailability of approximately 10% . Dietary fat has little or no effect on the bioavailability of dirithromycin. During absorption, 60-90% of a dose is hydrolyzed to erythromycylamine (the active compound) within 35 minutes after dosing, and conversion is nearly complete after 1.5 hours .

Dirithromycin-d3 would likely demonstrate similar absorption characteristics to the non-deuterated compound, though the rate of conversion to the active metabolite might be slightly affected if any of the deuterium atoms are positioned at sites involved in the hydrolysis process.

Metabolism and Elimination

Table 2 presents the pharmacokinetic parameters of dirithromycin and the predicted parameters for Dirithromycin-d3.

Table 2: Pharmacokinetic Parameters

ParameterDirithromycinDirithromycin-d3 (Predicted)
Bioavailability~10%Similar to dirithromycin
Conversion to Active Form60-90% within 35 minPossibly slightly altered due to deuterium isotope effect
Protein Binding (active form)15-30%Similar to dirithromycin
Plasma Half-life (active form)~8 hours (range: 2-36 hours)Potentially slightly longer due to deuterium isotope effect
Urinary Elimination Half-life~44 hours (range: 16-65 hours)Potentially slightly longer due to deuterium isotope effect
MetabolismNon-enzymatic hydrolysis to erythromycylamineSimilar pathway with potential minor kinetic differences

Dirithromycin undergoes non-enzymatic hydrolysis to erythromycylamine, which undergoes little or no hepatic biotransformation . No other metabolites of dirithromycin have been detected in the serum. The mean plasma half-life of erythromycylamine is estimated to be about 8 hours (range: 2 to 36 hours), with a mean urinary terminal elimination half-life of about 44 hours (range: 16 to 65 hours) in patients with normal renal function .

Research Applications

Use as an Internal Standard

The primary application of Dirithromycin-d3 would likely be as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). As an internal standard, Dirithromycin-d3 would:

  • Co-elute with non-deuterated dirithromycin during chromatographic separation

  • Exhibit nearly identical extraction recovery and matrix effects

  • Provide distinct mass spectral signals due to the mass difference of 3 Da

  • Allow for accurate quantification even with variations in sample preparation or instrument response

These properties make deuterated compounds like Dirithromycin-d3 invaluable in pharmaceutical analysis, clinical studies, pharmacokinetic investigations, and quality control procedures.

Metabolic Studies

Deuterated compounds can serve as valuable tools in metabolic studies by allowing researchers to:

  • Distinguish between drug-derived metabolites and endogenous compounds

  • Track metabolic pathways more precisely

  • Identify sites of metabolic activity based on the retention or loss of deuterium labels

  • Study metabolic rates and kinetics

Dirithromycin-d3 could be particularly useful for studying the conversion process to erythromycylamine and any subsequent metabolic transformations.

Drug Development Applications

Table 3 summarizes the key analytical applications of Dirithromycin-d3 in pharmaceutical research and development.

Table 3: Analytical Applications of Dirithromycin-d3

ApplicationMethodologyAdvantages of Deuterated Standard
Quantitative AnalysisLC-MS/MSCo-elution with analyte, distinct mass, compensation for matrix effects
Metabolite IdentificationLC-HRMSDistinction between drug-derived and endogenous compounds
Pharmacokinetic StudiesLC-MS/MSAccurate quantification across concentration ranges
Stability TestingLC-MSInternal reference unaffected by degradation of analyte
Method DevelopmentLC-MS/MSStandard for optimizing extraction, separation, and detection
Bioequivalence StudiesLC-MS/MSReliable quantification for comparing formulations

In pharmaceutical research and development, Dirithromycin-d3 might be utilized for bioanalytical method development and validation, stability studies, formulation development, drug-drug interaction studies, and comparative bioavailability/bioequivalence studies.

Analytical Methods

Mass Spectrometry

Mass spectrometry would be the primary analytical technique for detecting and quantifying Dirithromycin-d3, typically coupled with liquid chromatography (LC-MS) or high-performance liquid chromatography (HPLC-MS). The mass spectrum of Dirithromycin-d3 would show characteristic peaks shifted by 3 Da compared to non-deuterated dirithromycin, allowing for selective detection and quantification.

Multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) would likely be employed for quantitative analysis, targeting transitions specific to the deuterated compound. This approach enables highly selective and sensitive detection, essential for accurate quantification in complex biological matrices.

Chromatographic Methods

Based on the physical properties of dirithromycin, suitable chromatographic methods for Dirithromycin-d3 might include:

  • Reversed-phase HPLC using C18 or similar columns

  • Mobile phases containing mixtures of organic solvents (acetonitrile, methanol) and aqueous buffers

  • Gradient elution profiles optimized for macrolide antibiotics

Given dirithromycin's solubility in ethanol and DMSO but insolubility in water , sample preparation would likely involve organic extraction procedures or direct dissolution in compatible solvents.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy would be valuable for characterizing Dirithromycin-d3, particularly:

  • ¹H-NMR to confirm the absence of proton signals at deuterated positions

  • ²H-NMR (deuterium NMR) to directly observe the deuterium nuclei

  • ¹³C-NMR to observe any subtle changes in carbon signals adjacent to deuterated positions

These techniques would help confirm the structure and deuteration pattern of Dirithromycin-d3, providing essential information about the precise locations of the deuterium atoms within the molecular structure.

Comparison with Other Deuterated Antibiotics

Advantages and Limitations

Compared to other types of labeled compounds (such as 13C-labeled or 15N-labeled), deuterated antibiotics like Dirithromycin-d3 offer several advantages:

  • Lower cost of production compared to other stable isotope labels

  • Minimal changes to physical and chemical properties

  • Sufficient mass difference for analytical discrimination

  • Chemical stability of the carbon-deuterium bond

Limitations might include:

  • Potential for back-exchange of deuterium in certain chemical environments

  • Smaller mass difference compared to 13C-labeling (1 Da per atom versus 1 Da)

  • Possible kinetic isotope effects altering specific reaction rates

These characteristics must be considered when selecting Dirithromycin-d3 for specific analytical applications.

Selection Criteria for Analytical Standards

When choosing between Dirithromycin-d3 and other deuterated antibiotics as analytical standards, researchers would typically consider:

  • The specific analytical method being employed

  • The required detection sensitivity and selectivity

  • The stability of the deuterium label under the sample processing conditions

  • Cost and commercial availability

  • Regulatory considerations for pharmaceutical analyses

The suitability of Dirithromycin-d3 for a particular application would depend on these factors as well as the specific requirements of the analytical method and research objectives.

Future Perspectives

Emerging Applications

The unique binding properties of dirithromycin, particularly the interaction of its (2-methoxyethoxy)-methyl side chain with ribosomal protein uL4 , suggest potential applications for Dirithromycin-d3 in:

  • Structure-activity relationship studies of macrolide binding to bacterial ribosomes

  • Development of new macrolide derivatives with enhanced activity against resistant strains

  • Studies of resistance mechanisms related to changes in ribosomal binding sites

These research directions could contribute to addressing the growing challenge of antimicrobial resistance, which has limited the medical use of macrolides .

Analytical Technology Advancements

As analytical technologies continue to evolve, potential future applications for Dirithromycin-d3 might include:

  • Use in high-resolution mass spectrometry techniques

  • Application in imaging mass spectrometry for tissue distribution studies

  • Integration into automated high-throughput analytical platforms

  • Utilization in microfluidic or point-of-care testing systems

These advancements would expand the utility of Dirithromycin-d3 beyond traditional laboratory settings into more diverse research and clinical environments.

Dirithromycin-d3 likely serves primarily as an internal standard for quantitative analysis of dirithromycin in pharmaceutical research, clinical studies, and quality control applications. The deuterium labeling provides a distinct mass spectral signature while maintaining chromatographic and chemical behavior nearly identical to the non-deuterated compound, making it an ideal reference standard.

Future research involving Dirithromycin-d3 might contribute to the development of next-generation macrolide antibiotics, particularly those designed to combat resistance. The structural insights gained from studying dirithromycin's unique binding interactions with the bacterial ribosome suggest potential avenues for rational drug design that could be explored using deuterated analogs as research tools.

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